Octyl benzyl succinate
Description
Octyl benzyl succinate is a hypothetical diester derived from succinic acid, where one hydroxyl group is esterified with octyl alcohol (C₈H₁₇OH) and the other with benzyl alcohol (C₆H₅CH₂OH). Succinate esters are generally valued for their biodegradability and versatility in industrial applications .
Properties
CAS No. |
119450-16-7 |
|---|---|
Molecular Formula |
C19H28O4 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
4-O-benzyl 1-O-octyl butanedioate |
InChI |
InChI=1S/C19H28O4/c1-2-3-4-5-6-10-15-22-18(20)13-14-19(21)23-16-17-11-8-7-9-12-17/h7-9,11-12H,2-6,10,13-16H2,1H3 |
InChI Key |
JKDPVSKXVPWGCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)CCC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octyl benzyl succinate typically involves the esterification of succinic acid with octyl alcohol and benzyl alcohol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete reaction . The general reaction is as follows:
Succinic Acid+Octyl Alcohol+Benzyl Alcohol→Octyl Benzyl Succinate+Water
Industrial Production Methods
In industrial settings, the production of esters like this compound can be optimized using various catalysts and reaction conditions. Enzymatic catalysis, using immobilized lipase, is an environmentally friendly method that has gained popularity. This method allows for milder reaction conditions and higher selectivity .
Chemical Reactions Analysis
Types of Reactions
Octyl benzyl succinate can undergo several types of chemical reactions, including:
Oxidation: The benzylic position in the benzyl group can be oxidized to form benzoic acid derivatives.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4).
Major Products
Hydrolysis: Succinic acid, octyl alcohol, benzyl alcohol.
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding alcohols.
Scientific Research Applications
Octyl benzyl succinate has various applications in scientific research:
Mechanism of Action
The mechanism of action of octyl benzyl succinate primarily involves its ester bond, which can be hydrolyzed under acidic or basic conditions. This hydrolysis releases succinic acid, octyl alcohol, and benzyl alcohol, which can then participate in various biochemical pathways . The benzylic position in the benzyl group is particularly reactive and can undergo oxidation to form benzoic acid derivatives .
Comparison with Similar Compounds
Comparison with Other Succinate Esters
Table 1: Key Succinate Esters and Their Properties
- Diethyl succinate : Used in distilled spirits for fruity flavors, with a retention index of 1169–1181 . Its small alkyl groups result in higher volatility compared to bulkier esters.
- Dibenzyl succinate : The benzyl groups enhance hydrophobicity, making it suitable for hydrophobic polymer matrices .
- This compound : Hypothetically, the octyl group would further reduce volatility and improve thermal stability compared to diethyl or dibenzyl analogs, similar to octyl benzyl phthalate (OBP) in PVC plasticization .
Comparison with Other Benzyl/Octyl Esters
Physical and Chemical Properties
- Volatility : Expected to be lower than diethyl succinate (retention index 1169–1181) but higher than OBP due to the succinate backbone’s shorter chain.
- Solubility: Predicted to be hydrophobic, aligning with benzyl octyl adipate’s behavior in non-polar solvents .
- Stability : The benzyl group may confer oxidative stability, as seen in benzyl benzoate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
